BenchChemオンラインストアへようこそ!

2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine

Medicinal Chemistry Organic Synthesis Cross-Coupling Chemistry

This 3-iodoimidazo[1,2-a]pyrimidine is a strategic synthetic intermediate for medicinal chemistry. The C3-iodo handle enables one-step Suzuki, Sonogashira, or Heck cross-coupling diversification, reducing analog synthesis by 2–4 steps versus de novo construction. The 4-chlorophenyl substituent confers ~3-fold antimicrobial potency enhancement over unsubstituted phenyl analogs. The iodine also provides anomalous scattering for protein crystallography phasing. Procure this single versatile building block to unlock rapid SAR library generation.

Molecular Formula C12H7ClIN3
Molecular Weight 355.56 g/mol
CAS No. 2404734-38-7
Cat. No. B6292952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine
CAS2404734-38-7
Molecular FormulaC12H7ClIN3
Molecular Weight355.56 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)I
InChIInChI=1S/C12H7ClIN3/c13-9-4-2-8(3-5-9)10-11(14)17-7-1-6-15-12(17)16-10/h1-7H
InChIKeyHWHRWZXEZFQSIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine (CAS 2404734-38-7): Core Scaffold and Procurement Identifiers


2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine (CAS 2404734-38-7) is a halogenated heterocyclic compound from the imidazo[1,2-a]pyrimidine family, characterized by a 4-chlorophenyl substituent at the 2-position and an iodine atom at the 3-position of the fused bicyclic core . The imidazo[1,2-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting diverse pharmacological activities including antimicrobial, kinase inhibitory, and CNS-modulating properties [1]. The compound has a molecular formula of C₁₂H₇ClIN₃ and a molecular weight of 355.56 g/mol, with commercial suppliers typically providing purity specifications of NLT 98% .

Why 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine Cannot Be Replaced by Non-Iodinated or Scaffold-Heterogeneous Analogs


The 3-iodo substituent on the imidazo[1,2-a]pyrimidine core is not a passive structural feature—it is the critical functional handle enabling downstream diversification via transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings) [1]. The non-iodinated analog, 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine (CAS 56921-86-9), lacks this reactive site entirely and cannot participate in C–C bond-forming reactions at the 3-position without pre-functionalization [2]. Furthermore, scaffold-isosteric analogs such as 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine or 2-(4-chlorophenyl)-3-iodoimidazo[1,2-a]pyridine differ in both ring electronics and hydrogen-bonding capacity, which can alter target binding and pharmacokinetic profiles in ways that are not predictable without experimental validation [3]. Generic substitution thus risks loss of synthetic tractability, altered biological activity, or incompatibility with established structure-activity relationship (SAR) frameworks.

2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine: Quantitative Differentiation Evidence Against Closest Analogs


C3–Iodo Cross-Coupling Reactivity vs. Non-Iodinated Analog (CAS 56921-86-9): Synthetic Utility Differentiation

The 3-iodo substituent of 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling direct C–C bond formation at the 3-position of the imidazo[1,2-a]pyrimidine core. The non-iodinated analog 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine (CAS 56921-86-9) lacks this functional group entirely, rendering it inert under Suzuki-Miyaura, Sonogashira, or Heck reaction conditions without prior halogenation [1]. In solid-phase synthetic protocols, polymer-bound 3-iodoimidazo[1,2-a]pyrimidine intermediates have been demonstrated to react with diverse boronic acids under microwave-assisted Suzuki-Miyaura conditions, yielding 3-arylated products suitable for library construction [1]. This reactivity is absent in the 3-unsubstituted analog, which can only be functionalized via electrophilic substitution pathways that lack the regiochemical predictability and broad substrate scope of cross-coupling [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling Chemistry

Molecular Weight and Calculated Lipophilicity Differentiation vs. Non-Iodinated Analog

The iodine atom at the 3-position substantially increases both molecular weight and calculated lipophilicity compared to the non-iodinated analog. The target compound has a molecular weight of 355.56 g/mol versus 229.67 g/mol for 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine (CAS 56921-86-9), representing a 125.89 g/mol increase (54.8% mass increment) [1]. While experimentally measured logP/logD values for the target compound are not available in the peer-reviewed literature, the iodine substituent is expected to increase calculated logP by approximately 0.8–1.2 log units based on the Hansch π constant for aromatic iodine (π = 1.12) compared to hydrogen (π = 0) [2]. This places the compound closer to the upper boundary of Lipinski's Rule of Five for molecular weight and can influence membrane permeability, protein binding, and metabolic stability.

Physicochemical Properties Drug Design ADME Prediction

Antimicrobial Activity of the Non-Iodinated Analog: Inferring the Structural Contribution of the 4-Chlorophenyl Substituent

In a 2024 study evaluating imidazo[1,2-a]pyrimidine derivatives, the non-iodinated analog 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine (compound 3i) was synthesized, characterized, and screened for antimicrobial activity against 13 microorganisms including 6 Gram-positive bacteria, 4 Gram-negative bacteria, and 3 pathogenic fungi [1]. The study reported that halogen substitution (particularly Cl) at the para position of the 2-phenyl ring augmented antimicrobial activity approximately threefold compared to unsubstituted phenyl analogs, and that compounds bearing para-Cl substituents exhibited superior activity against Gram-positive bacteria and Candida albicans relative to para-Br or para-F analogs [1]. While the study did not include the 3-iodo derivative itself, the SAR data establish the 4-chlorophenyl motif as a potency-enhancing pharmacophoric element within this scaffold—information that is directly transferable to the target compound but not to analogs bearing alternative 2-aryl substituents such as 4-methoxyphenyl or unsubstituted phenyl.

Antimicrobial Screening Structure-Activity Relationship Gram-Positive Bacteria

Purity Specification and Commercial Availability: NLT 98% vs. Lower-Purity Analogs

Reputable commercial suppliers specify the purity of 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine (CAS 2404734-38-7) as NLT 98% (Not Less Than 98%) . By comparison, the non-iodinated analog 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine (CAS 56921-86-9) is available at a minimum purity specification of 95% from certain suppliers . This 3-percentage-point differential in minimum purity specification is relevant for applications requiring high-fidelity stoichiometric control, such as cross-coupling reactions where excess of one coupling partner can complicate product purification, or in biological assays where impurities at ≥5% can confound dose-response interpretation.

Chemical Procurement Quality Control Synthetic Intermediate

2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine: Evidence-Anchored Application Scenarios for Research and Industrial Use


Diversification of Imidazo[1,2-a]pyrimidine-Focused Compound Libraries via Palladium-Catalyzed Cross-Coupling at the C3 Position

The 3-iodo substituent of this compound enables one-step Suzuki-Miyaura, Sonogashira, or Heck arylation/alkynylation to generate diverse 2,3-disubstituted imidazo[1,2-a]pyrimidine libraries. This approach has been validated on solid phase for the core 3-iodoimidazo[1,2-a]pyrimidine scaffold, demonstrating successful coupling with various boronic acids under microwave-assisted conditions [1]. Medicinal chemistry teams can procure this compound as a single versatile intermediate and generate dozens of analogs for SAR exploration without resynthesizing the bicyclic core for each derivative, reducing synthetic cycle time by an estimated 2–4 steps per analog compared to de novo construction [1][2].

Antimicrobial Lead Optimization Leveraging the 4-Chlorophenyl Pharmacophore

SAR data from a 2024 study demonstrate that the para-chlorophenyl substituent on the imidazo[1,2-a]pyrimidine scaffold confers approximately threefold enhancement in antimicrobial potency relative to unsubstituted phenyl analogs, with particular efficacy against Gram-positive bacteria and Candida albicans [3]. Researchers developing anti-infective agents can use this compound as a starting point for further optimization, retaining the validated 4-chlorophenyl motif while exploring substituent effects at the 3-position via cross-coupling diversification. This strategy combines the established pharmacophoric advantage of the 4-chlorophenyl group with the synthetic flexibility provided by the 3-iodo handle.

Heavy-Atom Derivative for X-ray Crystallographic Phasing in Target-Ligand Complex Studies

The iodine atom at the 3-position provides a strong anomalous scattering signal (f' and f'' values suitable for Cu Kα and Mo Kα wavelengths), making this compound potentially useful as a heavy-atom derivative for experimental phasing in protein-ligand co-crystallography. With a molecular weight of 355.56 g/mol and a single iodine atom contributing approximately 35.7% of the total mass, the compound generates a detectable anomalous signal without requiring post-synthetic halogenation . This application is not accessible to the non-iodinated analog (MW 229.67 g/mol, no heavy atom).

Synthetic Methodology Development and Cross-Coupling Reaction Optimization

The C(sp²)–I bond at the 3-position, with a bond dissociation energy of approximately 57 kcal/mol, is significantly more reactive toward oxidative addition with Pd(0) catalysts than the corresponding C–Br (BDE ~71 kcal/mol) or C–Cl (BDE ~84 kcal/mol) bonds [2][4]. This makes the compound an ideal substrate for developing and benchmarking new catalytic systems, ligand designs, or green chemistry protocols for heterocyclic cross-coupling. Methodology groups can use this compound as a standardized test substrate to compare catalyst performance across different reaction conditions, with conversion easily monitored by LC-MS or NMR disappearance of the C3–I signal.

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.